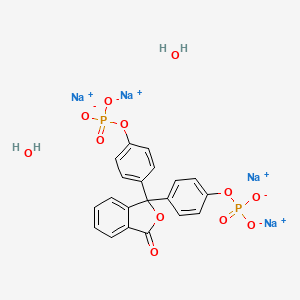

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate)

Overview

Description

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate), also known as Phenolphthalein diphosphate tetrasodium salt, is an innovative antibiotic that inhibits the enzyme of bacteria .

Molecular Structure Analysis

The molecular structure of Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is represented by the formula C20H16Na4O12P2 . The InChI representation of the molecule is also available .Physical And Chemical Properties Analysis

This compound has a molecular weight of 602.2404 . It has a melting point of 198°C, a boiling point of 762.1°C at 760 mmHg, and a flash point of 414.7°C . Its vapor pressure is 2.03E-24mmHg at 25°C .Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

This compound is a type of sulfonated polyphenylene, which has been studied for its potential use in proton exchange membranes (PEMs) for fuel cells . These membranes are crucial for the operation of PEM fuel cells, which are promising for clean energy applications. Sulfonated polyphenylenes, including Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate), are leading candidates due to their inherent lower gas permeability and unanticipated stability in fuel cell applications .

Determining Concentration of Oxidizing and Reducing Agents

In laboratory settings, this compound can be used to determine the concentration of oxidizing and reducing agents . This is particularly useful in various chemical reactions where the concentration of these agents can significantly impact the outcome of the reaction .

Detection of Metal Ions

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) can also be used to detect the presence of metal ions . This is important in many areas of research and industry, including environmental monitoring, where the detection of metal ions can indicate contamination .

Reaction Progress Control

This compound can be used to control the progress of a reaction . By monitoring the concentration of this compound, researchers can gain insights into the reaction kinetics and make necessary adjustments to the reaction conditions .

Active Pharmaceutical Ingredient (API) Research

The compound is listed as an Active Pharmaceutical Ingredient (API) Related Compound for Research . This suggests that it could have potential applications in the development of new pharmaceuticals .

Antibiotic Development

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) is noted as an innovative antibiotic that inhibits the enzyme of bacteria . This suggests potential applications in the development of new antibiotics, which are crucial in the fight against antibiotic-resistant bacteria .

Mechanism of Action

Target of Action

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate), also known as EINECS 272-326-3, is primarily used as a chemical indicator . Its primary targets are the redox reactions occurring in a solution .

Mode of Action

The compound interacts with its targets (redox reactions) by undergoing oxidation or reduction . These changes in the compound’s oxidation state result in different colors, which indicate whether a redox reaction has occurred in the solution and the degree of the reaction .

Biochemical Pathways

It’s clear that the compound plays a role in redox reactions, which are fundamental biochemical reactions involved in energy production, detoxification, and cellular defense mechanisms .

Pharmacokinetics

As a chemical indicator used in solutions, its bioavailability would primarily depend on the specific experimental or industrial context in which it’s used .

Result of Action

The primary result of the compound’s action is the indication of redox reactions in a solution . By changing color, it provides a visual cue of the occurrence and extent of these reactions .

properties

IUPAC Name |

tetrasodium;[4-[3-oxo-1-(4-phosphonatooxyphenyl)-2-benzofuran-1-yl]phenyl] phosphate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O10P2.4Na.2H2O/c21-19-17-3-1-2-4-18(17)20(28-19,13-5-9-15(10-6-13)29-31(22,23)24)14-7-11-16(12-8-14)30-32(25,26)27;;;;;;/h1-12H,(H2,22,23,24)(H2,25,26,27);;;;;2*1H2/q;4*+1;;/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYFYAAPDTZOYPC-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC2(C3=CC=C(C=C3)OP(=O)([O-])[O-])C4=CC=C(C=C4)OP(=O)([O-])[O-].O.O.[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Na4O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90218915 | |

| Record name | Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

602.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

CAS RN |

68807-90-9 | |

| Record name | Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068807909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90218915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetrasodium isobenzofuran-3,3-diylbis(p-phenylene) bis(phosphate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.